3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Overview
Description
3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H13NO3S2. This compound is of interest due to its potential biological activity and applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
The compound “3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in folate synthesis . .
Biochemical Pathways
Without specific information on “this compound”, it’s hard to say which biochemical pathways it might affect. Sulfonamides generally affect the folic acid synthesis pathway in bacteria .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of “this compound” are not known. Sulfonamides are generally well absorbed orally and widely distributed in the body. They are primarily excreted unchanged in the urine .
Result of Action
Without specific studies on “this compound”, it’s hard to say what the molecular and cellular effects of this compound might be. Sulfonamides generally result in the inhibition of bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the reaction of 3-methoxythiophene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
3-methoxythiophene: A precursor in the synthesis of 3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide.
Benzenesulfonamide derivatives: Compounds with similar sulfonamide functional groups.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of its methoxy, thiophene, and sulfonamide functional groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c1-16-11-3-2-4-12(7-11)18(14,15)13-8-10-5-6-17-9-10/h2-7,9,13H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFPSCCJLSENEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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